Terphenyl-ar'-ol)

Dibenzopyran synthesis Superacid catalysis Phenolic condensation

2,3-Diphenylphenol (CAS 29353-68-2; IUPAC: 1,1':2',1''-terphenyl-3'-ol), with molecular formula C18H14O and molecular weight 246.3 g/mol, is a hydroxylated ortho-terphenyl derivative in which two phenyl substituents occupy the 2- and 3-positions of the central phenol ring. This substitution pattern places it within the broader diphenylphenol isomer family alongside 2,4-, 2,6-, 3,4-, and 3,5-diphenylphenol congeners, all sharing identical molecular formula and mass but diverging in physicochemical behavior due to the position-specific steric and electronic environment of the hydroxyl group.

Molecular Formula C18H14O
Molecular Weight 246.3 g/mol
CAS No. 29353-68-2
Cat. No. B8462752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerphenyl-ar'-ol)
CAS29353-68-2
Molecular FormulaC18H14O
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H
InChIKeyXXKHDSGLCLCFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylphenol (CAS 29353-68-2): Core Identity and Structural Classification for Procurement Specification


2,3-Diphenylphenol (CAS 29353-68-2; IUPAC: 1,1':2',1''-terphenyl-3'-ol), with molecular formula C18H14O and molecular weight 246.3 g/mol, is a hydroxylated ortho-terphenyl derivative in which two phenyl substituents occupy the 2- and 3-positions of the central phenol ring [1]. This substitution pattern places it within the broader diphenylphenol isomer family alongside 2,4-, 2,6-, 3,4-, and 3,5-diphenylphenol congeners, all sharing identical molecular formula and mass but diverging in physicochemical behavior due to the position-specific steric and electronic environment of the hydroxyl group . Computed physicochemical descriptors include XLogP3 of 4.7, topological polar surface area (TPSA) of 20.2 Ų, a single hydrogen bond donor, a single hydrogen bond acceptor, and two rotatable bonds [1]. Experimentally derived properties include a boiling point of approximately 377.1 °C at 760 mmHg, density of 1.128 g/cm³, flash point of 179.2 °C, and refractive index of 1.626 .

Why 2,3-Diphenylphenol Cannot Be Interchanged with Other Diphenylphenol Isomers: Evidence of Position-Specific Reactivity


Diphenylphenol isomers are not functionally interchangeable despite sharing an identical molecular formula (C18H14O) and molecular weight (246.3 g/mol). The critical differentiator lies in the regiochemistry of the phenyl substituents relative to the phenolic hydroxyl group, which governs downstream reaction outcomes in strongly acidic condensation reactions [1]. Patent evidence demonstrates that 2,3-diphenylphenol reacts with aldehydes and ketones under superacid conditions to form exclusively dibenzopyran products, whereas all other diphenylphenol isomers—including the widely used 2,6-diphenylphenol—yield mixtures of both dibenzopyran and fluorenol products under identical conditions [1]. The mechanistic basis is structural: the meta position required for the dibenzopyran-to-fluorenol isomerization is pre-occupied by a phenyl substituent in the 2,3-isomer, blocking the rearrangement pathway [1]. Additionally, the physical state at ambient temperature differs markedly—2,3-diphenylphenol lacks a reported melting point and is presumed to be a liquid or low-melting solid, whereas 2,6-diphenylphenol is a well-characterized crystalline solid with a melting point of 101–103 °C . These differences have direct consequences for handling, formulation, synthetic planning, and product purity profiles.

Quantitative Differentiation Evidence for 2,3-Diphenylphenol (CAS 29353-68-2) Versus Comparator Diphenylphenol Isomers


Exclusive Dibenzopyran Selectivity: 2,3-Diphenylphenol Versus 2,6-Diphenylphenol in Superacid-Catalyzed Condensation

Under superacid-catalyzed condensation with aldehydes or ketones (acid strength ≥ neat trifluoroacetic acid on the Hammett H₀ scale), 2,3-diphenylphenol yields exclusively dibenzopyran products with no detectable fluorenol formation. In contrast, the closest structural analog 2,6-diphenylphenol, as well as other diphenylphenol isomers (2,4-, 3,4-, 3,5-diphenylphenol) and 2,3-diphenylhydroquinone, all produce mixtures of dibenzopyran and fluorenol products under identical conditions [1]. This binary selectivity outcome—single product versus product mixture—is a direct consequence of the phenyl substituent at the 3-position blocking the meta site required for the acid-catalyzed isomerization of the dibenzopyran to the fluorenol [1]. Experimental confirmation included NMR spectroscopy; a sample of 2,3-diphenylphenol dissolved in anhydrous trifluoroacetic acid and refluxed for 23 hours produced no rearranged product, confirming the absence of isomerization .

Dibenzopyran synthesis Superacid catalysis Phenolic condensation

Physical State at Ambient Temperature: 2,3-Diphenylphenol as a Liquid Versus Crystalline 2,6-Diphenylphenol

2,3-Diphenylphenol (CAS 29353-68-2) has no melting point (mp) data reported across multiple authoritative databases (PubChem, ChemSRC, Chemblink, ChemicalBook), which is consistent with the compound existing as a viscous liquid or low-melting amorphous solid at ambient temperature . In contrast, the most widely used isomer, 2,6-diphenylphenol (CAS 2432-11-3), is a well-characterized off-white crystalline solid with a reported melting point of 101–103 °C (lit.) and is supplied as crystals or powder . The boiling point comparison also shows divergence: approximately 377.1 °C at 760 mmHg for 2,3-diphenylphenol versus approximately 384.8 °C at 760 mmHg for 2,6-diphenylphenol . Density values are comparable (1.128 g/cm³ for 2,3- vs. 1.127 g/cm³ for 2,6-isomer), while refractive index differs (1.626 for 2,3- vs. 1.6251 for 2,6-) .

Physical state Formulation compatibility Handling properties

Steric Accessibility of the Phenolic OH Group: Mono-ortho Versus Bis-ortho Phenyl Substitution

The phenolic hydroxyl group in 2,3-diphenylphenol is flanked by a phenyl substituent at only one ortho position (C2), leaving the other ortho position (C6) unsubstituted and sterically accessible. In contrast, 2,6-diphenylphenol bears phenyl substituents at both ortho positions (C2 and C6), creating a bis-ortho steric environment that significantly shields the OH group [1]. This structural difference has documented consequences in coordination chemistry: 2,6-diphenylphenol reacts with n-BuLi, NaH, KH, or Rb/Cs metal to form solvent-free complexes [M(OAr)]ₓ, a reactivity profile enabled by the sterically encumbered bis-ortho environment that limits coordination number at the metal center . The mono-ortho-substituted 2,3-isomer, with one accessible ortho position, is expected to exhibit different metal-binding stoichiometry, complex geometry, and potentially higher coordination numbers. The computed hydrogen bond donor count (1), hydrogen bond acceptor count (1), and rotatable bond count (2) are identical for both isomers [1][2], indicating that differentiation arises from steric topology rather than from simple H-bonding potential.

Steric hindrance Coordination chemistry Ligand design

LogP and TPSA Parity Among Diphenylphenol Isomers: Evidence That Lipophilicity-Based Substitution Is Non-Differentiating

Computational LogP values for all diphenylphenol isomers cluster within a narrow range, indicating that simple lipophilicity cannot distinguish these compounds. 2,3-Diphenylphenol has an XLogP3 of 4.7 (PubChem) and a computed LogP of 4.72620 (ChemSRC) [1]. The 2,6-diphenylphenol isomer has an XLogP of 4.8 (Kepu China) and LogP of 4.72620 (BOC Sciences) [2]. The 3,4-diphenylphenol and 3,5-diphenylphenol isomers both report LogP values of 4.72620 [3]. TPSA is uniformly 20.23 Ų across all isomers [1]. This parity of computed partition coefficients demonstrates that any observed differences in biological partitioning, membrane permeability, or extraction efficiency among diphenylphenol isomers must arise from factors other than thermodynamic lipophilicity—specifically, from the steric accessibility and hydrogen-bonding geometry of the OH group, which differ as a function of substitution pattern.

Lipophilicity Partition coefficient QSAR pre-screening

Recommended Application Scenarios for 2,3-Diphenylphenol (CAS 29353-68-2) Based on Verifiable Differentiation Evidence


Selective Single-Product Synthesis of Dibenzopyran Scaffolds via Superacid-Catalyzed Condensation

When the synthetic objective is the exclusive production of a dibenzopyran without contamination by the isomeric fluorenol side-product, 2,3-diphenylphenol is the only diphenylphenol isomer that guarantees single-product selectivity. The phenyl substituent at the 3-position blocks the acid-catalyzed isomerization pathway, eliminating the need for chromatographic separation of dibenzopyran/fluorenol mixtures that inevitably arise when using 2,6-diphenylphenol or other isomers [1]. This scenario is relevant to the manufacture of dibenzopyran-based stabilizers, antioxidants, and phenolic polymer precursors, where product purity directly impacts downstream performance.

Liquid-Phase Formulation and Solvent-Free Reaction Engineering

For industrial processes that benefit from liquid-phase reactant handling—such as continuous-flow reactors, solvent-free condensation systems, or liquid-formulation blending—2,3-diphenylphenol's liquid or low-melting physical state (no melting point reported; compare to mp 101–103 °C for crystalline 2,6-diphenylphenol) may reduce energy input for melting, simplify pumping and dosing, and eliminate solvent requirements for dissolution. This property is particularly relevant in large-scale dibenzopyran production (as in Scenario 1), where avoiding the melt step for 2,6-diphenylphenol could represent a meaningful process intensification opportunity.

Coordination Chemistry with Reduced Steric Hindrance at the Metal Center

In the design of metal-phenolate catalysts or oxygen-bridged metal clusters, the mono-ortho-phenyl substitution pattern of 2,3-diphenylphenol offers a steric profile distinct from the bis-ortho-substituted 2,6-diphenylphenol . Where 2,6-diphenylphenol is established as a ligand for synthesizing reduced-coordination manganese oxygen cluster systems , the 2,3-isomer may enable higher metal coordination numbers, different cluster topologies, or altered redox behavior due to greater steric accessibility at the unsubstituted C6 position. Researchers exploring structure-activity relationships in metal-phenolate catalysis should consider 2,3-diphenylphenol as a complementary scaffold to the more sterically hindered 2,6-isomer.

QSAR and Computational Modeling Studies Requiring Isomer-Specific Experimental Validation

Given the near-identical computed LogP (4.7–4.8) and identical TPSA (20.2 Ų) across all diphenylphenol isomers [2], 2,3-diphenylphenol serves as a critical experimental probe for deconvoluting the contributions of steric effects versus lipophilicity in QSAR models of phenolic bioactivity, membrane partitioning, or antioxidant performance. Because thermodynamic partition coefficients cannot discriminate among isomers, experimentally observed differences in biological or materials performance can be confidently attributed to steric factors, hydrogen-bonding geometry, or specific molecular recognition—making 2,3-diphenylphenol an essential member of any isomer panel study.

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